4-Methylcarbamoylmethoxy-benzenesulfonyl chloride
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Overview
Description
4-Methylcarbamoylmethoxy-benzenesulfonyl chloride is an organic compound with the molecular formula C9H10ClNO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcarbamoylmethoxy-benzenesulfonyl chloride typically involves the reaction of 4-methylcarbamoylmethoxy-benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{4-Methylcarbamoylmethoxy-benzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:
Reactant Preparation: Ensuring high purity of starting materials.
Reaction Control: Maintaining specific temperatures and reaction times.
Purification: Using techniques such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylcarbamoylmethoxy-benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Reduction: It can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran.
Catalysts: Acid or base catalysts to facilitate the reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
4-Methylcarbamoylmethoxy-benzenesulfonyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for studying biological processes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylcarbamoylmethoxy-benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is utilized in various synthetic applications to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a methylcarbamoylmethoxy group.
4-Trifluoromethylbenzenesulfonyl chloride: Contains a trifluoromethyl group, offering different reactivity and properties.
4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom, providing different chemical behavior.
Uniqueness
4-Methylcarbamoylmethoxy-benzenesulfonyl chloride is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other sulfonyl chlorides. Its ability to form stable sulfonamide and sulfonate ester derivatives makes it valuable in various synthetic and industrial processes.
Properties
IUPAC Name |
4-[2-(methylamino)-2-oxoethoxy]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-11-9(12)6-15-7-2-4-8(5-3-7)16(10,13)14/h2-5H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOFWYBZSCHZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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